9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine
Description
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine is a nitrogen-containing heterocyclic compound characterized by a tetrahydroacridine core substituted with a benzyl group at position 2 and a chlorine atom at position 8. Such compounds are of interest in medicinal chemistry due to their structural resemblance to pharmacologically active acridines, which are known for DNA intercalation, enzyme inhibition, and anticancer activity.
Properties
IUPAC Name |
2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOXQXOZZHMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Benzylaminomethyl-Oxirane Intermediates
Epichlorohydrin reacts with N-methylbenzylamine under basic conditions to form 2-benzyl-1-(oxiran-2-yl)-N-methylethanamine (2a ). Key conditions include:
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Solvent: Tetrahydrofuran (THF) or DMF
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Temperature: 0–40°C
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Base: Potassium iodide/potassium tert-butoxide
Representative Data for Intermediate 2a:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆NO |
| NMR (δ, CDCl₃) | 7.37–7.21 (m, 5H), 3.64 (d), 2.38–2.32 (m, 4H) |
| HRMS (ESI) | [M + H]⁺: 178.1219 (calc. 178.1226) |
Step 2: Superbase-Induced Cyclization
The oxirane intermediate undergoes ring closure using lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) at −78°C. This step is critical for forming the tetrahydroazaacridine skeleton.
Step 3: Chlorination at Position 9
Electrophilic chlorination using reagents like SO₂Cl₂ or N-chlorosuccinimide (NCS) introduces the chloro substituent. Optimal conditions:
Aza-Wittig Reaction Strategy
Source describes an alternative route using intramolecular aza-Wittig reactions to assemble the diazepine-like core, which can be modified to yield the target compound:
Key Reaction Sequence:
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Azide Formation : Reacting 1,2-aminoazides with α,β-unsaturated ketones.
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Cyclization : Staudinger-type reaction with triphenylphosphine forms the seven-membered ring.
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Functionalization : Subsequent benzylation and chlorination steps introduce substituents.
| Parameter | Value |
|---|---|
| Azide Precursor | 4-[N-(2-Azidoethyl)-N-methylamino]butan-2-one |
| Cyclization Agent | Triphenylphosphine (PPh₃) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Yield | 68–79% |
Reductive Amination Pathway
A third method employs reductive amination to construct the benzyl-substituted amine moiety, followed by cyclodehydration:
Procedure Overview:
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Condensation : Reacting 9-chloroacridine-2-carbaldehyde with benzylamine in ethanol.
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Reduction : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine.
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Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular dehydration forms the tetrahydro ring.
Critical Parameters:
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Molar Ratio (Aldehyde:Benzylamine): 1:1.2
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Reduction Time: 4–6 hours at 0°C
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Cyclization Temperature: 80–100°C
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Overall Yield: 55–65%.
Comparative Analysis of Methods
Table 1: Efficiency and Selectivity of Synthetic Routes
Characterization and Quality Control
All routes require rigorous purity validation:
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HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
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NMR : Diagnostic signals include benzyl protons (δ 7.2–7.4 ppm) and tetrahydro ring CH₂ groups (δ 2.3–3.6 ppm).
Scale-Up Challenges and Solutions
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Low-Temperature Requirements : Joule-Thomson cooling systems enable large-scale superbase reactions.
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Azide Handling : Continuous flow reactors minimize risks during aza-Wittig steps.
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Chlorination Byproducts : Silica gel chromatography (ethyl acetate/hexane) removes polychlorinated impurities.
Emerging Methodologies
Recent advances include photocatalytic C–H chlorination and enzyme-mediated asymmetric synthesis, though these remain exploratory for this specific compound.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different azaacridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
However, 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine () shares structural similarities and serves as a basis for comparison:
*Inferred based on structural composition.
Key Differences and Implications
Aza Substitution: The nitrogen atom at position 2 in the target compound may enhance binding to biological targets (e.g., enzymes or DNA) compared to the non-aza acridine in .
Substituent Effects :
- The benzyl group in the target compound likely increases lipophilicity, improving membrane permeability and pharmacokinetics.
- In contrast, the fluoro and methyl groups in ’s compound may enhance metabolic stability or steric interactions in material science applications .
Research Findings and Limitations
- Synthesis and Characterization : details synthetic routes for pyrido[3,4-b]indole carboxamides (e.g., compounds 5a–5l). While structurally distinct, these methods highlight the importance of substituent variation and purity control (≥95% in ) for optimizing compound performance .
- Mechanistic Insights: discusses ribonucleotide reductase inhibition by dFdC (gemcitabine), a nucleoside analog.
Biological Activity
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. Its structure features a chloro substituent at the 9-position and a benzyl group at the 2-position of the tetrahydro-2-azaacridine framework. The compound's molecular weight is approximately 217.7 g/mol .
Research indicates that compounds in the tetrahydroacridine class exhibit various mechanisms of action, including:
- DNA Intercalation : Many acridine derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some studies suggest that these compounds may inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .
- Apoptosis Induction : Evidence shows that certain derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 | 0.90 | Apoptosis via DNA interaction |
| HL-60 | 1.3 | Cell cycle arrest |
| A2780 | 7.7 | Topoisomerase II inhibition |
These findings suggest that the compound exhibits potent cytotoxicity against various cancer cell lines at low micromolar concentrations .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuroprotective effects of tetrahydroacridines. Compounds similar to this compound have shown promise in models of neurodegenerative diseases by:
- Reducing oxidative stress
- Modulating neurotransmitter levels
- Exhibiting anti-inflammatory properties
Case Studies
A notable study evaluated the effects of a series of acridine derivatives on cancer cell lines and reported significant apoptotic activity linked to DNA binding affinity. The study utilized MTT assays to assess cell viability and found that modifications at the 9-position enhanced anticancer activity .
Another case study focused on the neuroprotective properties of related compounds in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function .
Q & A
Q. What are the established synthetic routes for 9-chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using precursors like 2-bromo-9-chloroacridine. Intermediates are typically purified via column chromatography and characterized using ESI-MS (electrospray ionization mass spectrometry) and IR spectroscopy to confirm functional groups and structural integrity . For example, ESI-MS provides molecular ion peaks, while IR identifies NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. Which spectroscopic techniques are critical for validating the structure of 9-chloro-2-benzyl derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and stereochemistry. For instance, the benzyl group’s protons appear as multiplet signals at δ 4.0–4.5 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) further validates molecular formulas, with deviations <5 ppm ensuring accuracy. X-ray crystallography (if single crystals are obtained) resolves absolute configurations, as demonstrated in structurally similar acridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Methodological Answer : Use a factorial design approach to test variables such as temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). For example, a 2³ factorial design revealed that higher temperatures (110°C) and 3 mol% Pd(PPh₃)₄ in DMF increased yields by 25% compared to THF . Statistical tools like ANOVA identify significant factors (p < 0.05) and interactions.
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Perform gradient sublimation or preparative HPLC to isolate pure phases. Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) to validate tautomer dominance. For example, a 9-chloroacridine derivative exhibited keto-enol tautomerism, resolved by variable-temperature NMR .
Q. What strategies are effective for studying structure-activity relationships (SAR) in azaacridine derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at C-9 or benzyl modifications). Test biological activity (e.g., acetylcholinesterase inhibition) and correlate with computational parameters (HOMO-LUMO gaps, logP). Molecular docking (AutoDock Vina) identifies binding interactions; for instance, a 4-methoxybenzyl group enhanced π-π stacking in tacrine hybrids .
Q. How can computational modeling predict the reactivity of 9-chloro-2-benzyl derivatives in cross-coupling reactions?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate transition-state energies and Fukui indices for electrophilic/nucleophilic sites. For example, the C-2 position in 2-azaacridines shows higher electrophilicity (F⁺ = 0.15), favoring Suzuki coupling. COMSOL Multiphysics simulations model heat/mass transfer in flow reactors to scale reactions without byproduct formation .
Q. What alternative synthetic pathways exist for derivatives with improved solubility or stability?
- Methodological Answer : Replace the benzyl group with hydrophilic moieties (e.g., PEG chains) via reductive amination. For stability, introduce sterically hindered groups (e.g., tert-butyl) at C-1. Monitor degradation kinetics under accelerated conditions (40°C/75% RH) via HPLC-UV. A 6-aminohexyl side chain increased aqueous solubility by 3-fold in tetrahydroacridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
